N-(chloroacetyl)-2-methylalanine
Overview
Description
N-(chloroacetyl)-2-methylalanine is a synthetic compound that belongs to the class of chloroacetamides. This compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of 2-methylalanine. Chloroacetamides are known for their diverse applications, particularly in the field of herbicides and pharmaceuticals .
Mechanism of Action
Target of Action
This compound is a derivative of cyanoacetamide , which is known to be a precursor for heterocyclic synthesis . Therefore, it’s plausible that N-(chloroacetyl)-2-methylalanine could interact with various enzymes or receptors involved in these biochemical pathways.
Mode of Action
It’s known that chloroacetamides can bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-sh) groups . This suggests that this compound might interact with its targets through covalent binding, leading to changes in the function of these targets.
Biochemical Pathways
Given its structural similarity to cyanoacetamide derivatives, it’s possible that it could be involved in the synthesis of various heterocyclic compounds . These compounds are known to play crucial roles in various biological processes, including cell signaling, DNA repair, and enzyme catalysis.
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Given its potential role in the synthesis of heterocyclic compounds , it’s plausible that it could influence various cellular processes, including cell growth, differentiation, and apoptosis.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, antimicrobial pollution is known to contribute to the development and spread of antimicrobial resistance (AMR), posing a significant threat to global public health . Therefore, it’s crucial to implement measures to reduce the environmental release of antimicrobial compounds, including this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(chloroacetyl)-2-methylalanine typically involves the reaction of 2-methylalanine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and the use of eco-friendly reagents, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N-(chloroacetyl)-2-methylalanine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Scientific Research Applications
N-(chloroacetyl)-2-methylalanine has several applications in scientific research:
Comparison with Similar Compounds
- N-(chloroacetyl)glycine
- N-(chloroacetyl)alanine
- N-(chloroacetyl)valine
Comparison: N-(chloroacetyl)-2-methylalanine is unique due to the presence of the 2-methyl group, which can influence its reactivity and interaction with biological targets. Compared to N-(chloroacetyl)glycine, which lacks the methyl group, this compound may exhibit different steric and electronic properties, leading to variations in its biological activity and chemical reactivity .
Biological Activity
N-(Chloroacetyl)-2-methylalanine is a synthetic compound classified within the chloroacetamide group. Its biological activity has garnered interest due to its potential applications in various fields, including medicinal chemistry and agriculture. This article explores the compound's mechanism of action, biochemical pathways, pharmacokinetics, and its role in scientific research.
Target of Action
this compound acts primarily through covalent binding to enzymes or coenzymes that contain sulfhydryl (-SH) groups. This interaction can alter enzyme activity, potentially leading to inhibition or modulation of metabolic pathways.
Mode of Action
The chloroacetyl moiety allows this compound to engage in nucleophilic substitution reactions, where it can replace the chloroacetyl group with other nucleophiles such as amines or thiols. This reactivity is crucial for the synthesis of derivatives that may possess enhanced biological activity.
Biochemical Pathways
This compound is hypothesized to participate in the synthesis of heterocyclic compounds, which are significant in medicinal chemistry due to their diverse biological activities. The compound's structural similarity to cyanoacetamide derivatives suggests potential involvement in various biochemical pathways, including those related to enzyme inhibition and antimicrobial properties.
Pharmacokinetics
The pharmacokinetic profile of this compound is not extensively documented; however, factors such as solubility, stability, and metabolic conversion are crucial for determining its bioavailability and therapeutic efficacy. Understanding these parameters is essential for optimizing its use in pharmaceutical formulations.
Research Applications
This compound has several notable applications across different scientific domains:
- Chemistry : It serves as a building block for synthesizing more complex molecules, particularly in developing new herbicides and pharmaceuticals.
- Biology : The compound is studied for its potential to inhibit specific enzymes or pathways within biological systems.
- Medicine : Investigations into its therapeutic effects include evaluating its role as an intermediate in synthesizing drugs with antimicrobial or anticancer properties.
- Industry : It is utilized in producing specialty chemicals and as a precursor for various functional materials.
Comparative Analysis with Similar Compounds
A comparison with similar chloroacetyl derivatives highlights the unique aspects of this compound:
Compound | Unique Features | Potential Applications |
---|---|---|
N-(Chloroacetyl)glycine | Lacks methyl group; simpler structure | Basic biochemical studies |
N-(Chloroacetyl)alanine | Similar reactivity but less steric hindrance | Enzyme inhibition studies |
N-(Chloroacetyl)valine | Contains branched chain; may exhibit different interactions | Targeted drug design |
This compound's 2-methyl group influences its reactivity and interactions with biological targets, potentially leading to variations in biological activity compared to other derivatives.
Case Studies and Experimental Findings
Recent studies have focused on the cytotoxic effects of compounds related to this compound against human cancer cell lines. For instance, synthesized analogues have shown promising cytotoxic activity against cell lines such as HePG2 (hepatocellular carcinoma), MCF7 (breast cancer), and A549 (lung cancer). The assessment was performed using the MTT assay, which measures mitochondrial activity as an indicator of cell viability .
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c1-6(2,5(10)11)8-4(9)3-7/h3H2,1-2H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFZNYTZFAOCFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589747 | |
Record name | N-(Chloroacetyl)-2-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95038-11-2 | |
Record name | N-(Chloroacetyl)-2-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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